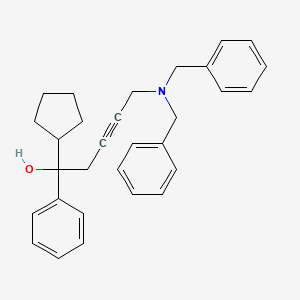![molecular formula C29H28N2O7 B11682065 (5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{3-etoxi-4-[2-(2-metoxifenoxi)etoxi]bencilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona es una molécula orgánica compleja con posibles aplicaciones en varios campos de la investigación científica. Este compuesto presenta un núcleo de pirimidina sustituido con múltiples grupos funcionales, lo que lo convierte en un candidato versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{3-etoxi-4-[2-(2-metoxifenoxi)etoxi]bencilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona normalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la reacción tipo Ullmann, que utiliza catalizadores de cobre para acoplar haluros de arilo . Otro método es el acoplamiento cruzado de Buchwald-Hartwig, que emplea sistemas catalíticos de paladio . Estas reacciones se llevan a cabo a menudo a temperaturas controladas y bajo atmósferas inertes para garantizar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando procesos catalíticos optimizados. Se emplean técnicas como la esterificación oxidativa y la precipitación por deposición para mejorar la eficiencia y la escalabilidad de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{3-etoxi-4-[2-(2-metoxifenoxi)etoxi]bencilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Halógenos, aminas, alcoholes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
(5Z)-5-{3-etoxi-4-[2-(2-metoxifenoxi)etoxi]bencilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en la producción de polímeros, tintes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{3-etoxi-4-[2-(2-metoxifenoxi)etoxi]bencilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en su actividad biológica. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a diversas respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(5E)-5-(3,4-Dimetoxibencilideno)-6-oxo-5,6-dihidro[1,3]tiazolo[3,2-b][1,2,4]triazol-2-il]-2-naftil acetato
- Acetoacetato de etilo
Singularidad
(5Z)-5-{3-etoxi-4-[2-(2-metoxifenoxi)etoxi]bencilideno}-1-(3-metilfenil)pirimidina-2,4,6(1H,3H,5H)-triona: destaca por su combinación única de grupos funcionales y su potencial para diversas reacciones químicas. Su complejidad estructural y versatilidad lo convierten en un compuesto valioso para diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C29H28N2O7 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H28N2O7/c1-4-36-26-18-20(12-13-25(26)38-15-14-37-24-11-6-5-10-23(24)35-3)17-22-27(32)30-29(34)31(28(22)33)21-9-7-8-19(2)16-21/h5-13,16-18H,4,14-15H2,1-3H3,(H,30,32,34)/b22-17- |
Clave InChI |
FPBLHGYFYSBOJK-XLNRJJMWSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=CC=C4OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
